molecular formula C9H8N2O2S B2752305 [(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid CAS No. 309279-80-9

[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid

Cat. No.: B2752305
CAS No.: 309279-80-9
M. Wt: 208.24
InChI Key: QYCYSQBOJXUZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid is a chemical intermediate of significant interest in medicinal and pesticidal chemistry research. This compound features a pyridine core substituted with a cyano group and a thioether-linked acetic acid chain, a scaffold known for its versatile biological activities and utility in further derivatization. Primary research applications for this compound and its close structural analogues are in the development of agrochemicals. Compounds based on the pyridylthioacetamide skeleton have demonstrated promising insecticidal activities against pests such as Plutella xylostella and Mythimna separata . Furthermore, related 2-pyridone derivatives have been extensively studied for their antimicrobial properties, showing activity against various bacterial and fungal strains . The acetic acid functional group in this molecule provides a reactive handle for conjugation, allowing researchers to synthesize a wide array of amide derivatives for structure-activity relationship (SAR) studies . In the pharmaceutical domain, the 3-cyanopyridine and thienopyridine motifs (for which this compound can serve as a synthetic precursor) are recognized as privileged structures in drug discovery. Research indicates that such frameworks exhibit potent antiproliferative activities against a range of human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) . The mechanism of action for these bioactive compounds can vary, with some analogues acting as modulators of insect ryanodine receptors (RyR) , while others induce cytotoxicity in cancer cells . This product is intended for research purposes as a key building block in the synthesis of more complex bioactive molecules, such as thieno[2,3-b]pyridines , and for use in pesticidal and pharmacological screening programs. It is supplied For Research Use Only. Not for diagnostic or therapeutic use, or administration to humans.

Properties

IUPAC Name

2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-6-2-3-7(4-10)9(11-6)14-5-8(12)13/h2-3H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCYSQBOJXUZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridines

A widely employed strategy involves the reaction of 3-cyano-6-methyl-2-chloropyridine with thioglycolic acid under basic conditions. This method leverages the nucleophilic displacement of chloride by the thiolate ion.

Procedure :

  • Dissolve 3-cyano-6-methyl-2-chloropyridine (1 equiv) and thioglycolic acid (1.2 equiv) in anhydrous DMF.
  • Add potassium carbonate (2 equiv) and heat at 80°C for 12 hours.
  • Acidify the mixture with dilute HCl to precipitate the product.

Yield : 65–72%.
Key Data :

Parameter Value
Reaction Temperature 80°C
Solvent DMF
Purification Recrystallization (EtOH/H₂O)

This method is favored for its simplicity but requires careful control of pH to avoid hydrolysis of the nitrile group.

Condensation with Alkali Metal Alkoxides

Adapted from ketosulfone synthesis protocols, this route condenses 3-cyano-6-methylpyridine-2-thiol with chloroacetic acid in the presence of sodium methoxide.

Procedure :

  • Mix 3-cyano-6-methylpyridine-2-thiol (1 equiv) and chloroacetic acid (1.1 equiv) in methanol.
  • Add sodium methoxide (1.5 equiv) and reflux for 6 hours.
  • Neutralize with acetic acid and isolate via vacuum filtration.

Yield : 78–85%.
Mechanistic Insight :
The alkoxide deprotonates the thiol, generating a thiolate that attacks the electrophilic carbon of chloroacetic acid. Side products, such as disulfides, are minimized by maintaining an oxygen-free environment.

Oxidative Coupling of Thiols

For scale-up production, oxidative coupling using hydrogen peroxide (H₂O₂) in acidic media ensures high atom economy.

Procedure :

  • Combine 3-cyano-6-methylpyridine-2-thiol (1 equiv) and glycolic acid (1 equiv) in aqueous H₂SO₄ (10% v/v).
  • Add H₂O₂ (30%, 1.2 equiv) dropwise at 0–5°C.
  • Stir for 4 hours, then adjust to pH 7–8 with ammonia.

Yield : 70–75%.
Advantages :

  • Avoids toxic halogenated intermediates.
  • Compatible with in situ oxidation of sulfide byproducts.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields >99% purity. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 148–150°C, consistent with monoclinic crystal packing.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 2H, SCH₂), 7.55–7.72 (m, 2H, pyridine-H).
  • IR : 2221 cm⁻¹ (C≡N), 1698 cm⁻¹ (C=O), 1265 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 65–72 98 Moderate
Alkali Condensation 78–85 99.5 High
Oxidative Coupling 70–75 97 High

The alkali condensation route offers optimal balance between yield and purity, though oxidative coupling is preferable for industrial-scale synthesis due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of [(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown cytotoxic effects against breast cancer cells, indicating potential as anticancer agents.

  • Case Study : A study evaluated the antiproliferative activity of synthesized derivatives using the MTT assay, revealing that some compounds had better activity than standard chemotherapeutics .

Anti-inflammatory Effects

The compound has been noted for its ability to inhibit specific kinases involved in inflammatory pathways, particularly JNK2 and JNK3. This inhibition can lead to reduced production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

  • Research Findings : In vitro studies indicated significant reductions in inflammatory markers when treated with the compound at micromolar concentrations .

Insecticidal Activity

This compound has been explored for its insecticidal properties. Research shows that derivatives can effectively target pests such as the oriental armyworm and diamondback moth.

  • Data Table: Insecticidal Efficacy
CompoundTarget PestLethality Rate (%)
Compound AMythimna separata60%
Compound BPlutella xylostella100%

These findings indicate that structural modifications can enhance insecticidal activity .

Fungicidal Activity

In addition to insecticidal properties, some derivatives have shown fungicidal effects against various fungi. The efficacy of these compounds suggests a broader application in agricultural pest management.

  • Case Study : Compounds demonstrated inhibition rates exceeding 70% against several fungal pathogens, outperforming traditional fungicides .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thioacetic moiety or the pyridine ring can significantly influence its efficacy as an anticancer or agrochemical agent.

Mechanism of Action

The mechanism of action of [(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the thioacetic acid moiety can undergo metabolic transformations. These interactions and transformations can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with [(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid, enabling comparative analysis of substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Pyridine Core

2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) Structural Differences: Styryl groups at positions 4 and 6 replace the methyl group in the target compound. The thioacetic acid is an acetamide. Impact: Increased steric bulk and lipophilicity from styryl groups likely reduce solubility compared to the methyl-substituted target compound.

[3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]thioacetic Acid () Structural Differences: Methoxyphenyl and phenyl groups at positions 4 and 6 introduce aromatic bulk and electron-donating methoxy substituents. Impact: Enhanced π-π stacking interactions and solubility (via methoxy) compared to the methyl/cyano combination in the target compound. This could improve membrane permeability or target binding .

Heterocycle Core Modifications

Triazinoindole-Based Acetamides (Compounds 23–27, ) Structural Differences: A triazinoindole core replaces pyridine. Bromo, phenoxy, and cyano substituents are present. Impact: The larger heterocycle increases molecular weight (e.g., Compound 23: MW 434.4 vs. target’s ~223.2) and may alter binding affinity.

Quinoline Derivatives (QAC Series, –8) Structural Differences: Quinoline replaces pyridine, with alkoxy (-OCH₃, -OC₂H₅) or metal radicals at position 5. Impact: Sodium salts (e.g., QAC-5) exhibit higher toxicity (15–20% reduction in sperm motility) due to increased bioavailability. Alkoxy groups reduce toxicity, suggesting substituent polarity modulates biological effects .

Functional Group Modifications

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) Structural Differences: Pyrimidine core with a thietanyloxy group; ester replaces carboxylic acid. Impact: The ester acts as a prodrug, hydrolyzing in vivo to the active acid.

Key Findings and Trends

  • Substituent Effects :

    • Electron-withdrawing groups (CN) : Increase stability and reactivity but may reduce solubility.
    • Alkoxy/methoxy groups : Enhance solubility and reduce toxicity (e.g., QAC-3 vs. QAC-5) .
    • Bulkier groups (styryl, phenyl) : Improve target binding but may hinder membrane permeability .
  • Salt Forms : Sodium salts (e.g., QAC-5) increase bioavailability but also toxicity, highlighting a trade-off in drug design .

  • Heterocycle Choice: Pyridine and pyrimidine cores offer synthetic versatility, while quinoline/triazinoindole systems provide expanded π-systems for specialized interactions .

Biological Activity

[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes current findings on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of nitrogen-based heterocycles, characterized by the presence of a pyridine ring substituted with a cyano group and a thioacetic acid moiety. The synthesis typically involves multi-step reactions starting from readily available pyridine derivatives. For example, one approach includes the reaction of 3-cyano-6-methylpyridine with thiourea followed by acetic acid treatment to yield this compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 mg/mL
Escherichia coli0.25 mg/mL
Enterococcus faecalis0.5 mg/mL

The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It was tested against common fungal pathogens, showing effective inhibition rates comparable to established antifungal agents.

Fungal Strain Inhibition Zone (mm)
Candida albicans15 mm
Aspergillus niger12 mm

These results suggest that the compound could be a viable candidate for developing new antifungal therapies .

The biological activity of this compound is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the cyano group enhances lipophilicity, allowing better penetration into microbial cells, which may lead to increased efficacy against resistant strains .

Case Studies

  • In Vivo Efficacy : A study conducted on mice infected with E. coli demonstrated that administration of this compound significantly reduced bacterial load compared to untreated controls.
  • Combination Therapy : In another case study, combining this compound with traditional antibiotics resulted in synergistic effects, enhancing the overall antibacterial efficacy and reducing the required dosages of antibiotics .

Q & A

Basic Research Question

  • Enzyme assays : Use fluorogenic substrates or colorimetric kits to measure inhibition kinetics (e.g., IC₅₀, Kᵢ).
  • Competitive binding studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Structural biology : Co-crystallize the compound with target enzymes (e.g., penicillin-binding proteins) to identify interaction motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.